molecular formula C18H18N8O2 B2973885 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034458-44-9

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B2973885
CAS No.: 2034458-44-9
M. Wt: 378.396
InChI Key: FQEIQGDBIRBYRE-UHFFFAOYSA-N
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Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS: 2034458-44-9) is a heterocyclic small molecule with a molecular formula of C₁₈H₁₈N₈O₂ and a molecular weight of 378.4 g/mol . Its structure features a fused triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety and a methylene-linked tetrahydroindazole carboxamide group. The compound’s SMILES string (Cc1noc(-c2cccn3c(CNC(=O)c4n[nH]c5c4CCCC5)nnc23)n1) highlights its complex bicyclic architecture and nitrogen-rich pharmacophore, which is characteristic of kinase inhibitors or protease modulators .

Key physicochemical properties such as density, melting point, and solubility remain uncharacterized (marked as N/A in available data) .

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O2/c1-10-20-18(28-25-10)12-6-4-8-26-14(22-24-16(12)26)9-19-17(27)15-11-5-2-3-7-13(11)21-23-15/h4,6,8H,2-3,5,7,9H2,1H3,(H,19,27)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEIQGDBIRBYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NNC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features several key structural motifs:

  • Oxadiazole and Triazole Rings : These contribute to potential interactions with biological targets.
  • Tetrahydro-Indazole Moiety : Known for its pharmacological properties.

The molecular formula is C19H20N6O2C_{19}H_{20}N_{6}O_{2} with a molecular weight of approximately 364.41 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit various antimicrobial properties. For instance:

  • Structure Activity Relationship (SAR) studies show that modifications in the oxadiazole and triazole rings can enhance antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound NameStructural FeaturesBiological Activity
N-(phenyl)-8-[3-methylpyrazol]-[1,2,4]triazolo[4,3-a]pyridinePyrazole instead of oxadiazoleAntimicrobial
N-(5-fluoro-pyrimidinyl)-8-[1H-pyrazol]-[1,2,4]triazoloFluorinated pyrimidineAnticancer
N-(aromatic amine)-8-[triazol]-pyridineVarious aromatic substitutionsAntiviral

Anticancer Activity

Compounds containing similar triazole and oxadiazole structures have been reported to show anticancer properties. For example:

  • A study demonstrated that derivatives of triazolo compounds inhibited cancer cell proliferation in vitro with IC50 values in the low micromolar range .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors to inhibit their activity.
  • Signal Pathway Modulation : Interaction with cellular signaling pathways related to cell growth and apoptosis.

Study 1: Antimicrobial Evaluation

In a recent evaluation using the agar well diffusion method, compounds similar to this compound showed moderate activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be comparable to standard antibiotics like streptomycin .

Study 2: Anticancer Efficacy

A series of synthesized triazolo derivatives were tested for anticancer activity against different cell lines (A549, MCF-7). The most promising compound exhibited significant antiproliferative effects with IC50 values around 0.98 µM for A549 cells .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Parameter Target Compound Benzooxazolone Analogue
Molecular Formula C₁₈H₁₈N₈O₂ C₁₉H₁₅N₇O₄
Molecular Weight 378.4 g/mol 405.4 g/mol
Core Scaffold Triazolopyridine + oxadiazole Triazolopyridine + oxadiazole
Substituent Tetrahydroindazole carboxamide Benzo[d]oxazol-2-one acetamide
Key Functional Groups Carboxamide, oxadiazole Acetamide, oxadiazole, benzoxazolone

Bioisosteric Replacements and SAR Insights

The tetrahydroindazole group in the target compound may serve as a bioisostere for aromatic or saturated heterocycles, influencing target binding and metabolic stability. Such substitutions align with fragment-based drug design principles, where functional group swaps optimize potency or selectivity .

Table 2: Hypothetical Structure-Activity Relationship (SAR)

Modification Potential Impact on Activity
Tetrahydroindazole Enhances solubility via partial saturation; may improve metabolic stability
Benzooxazolone Increases lipophilicity and aromatic interactions; possible CYP450 inhibition
Oxadiazole Improves metabolic resistance and hydrogen-bond acceptor capacity

Computational and Experimental Tools for Comparison

Tools like SimilarityLab enable rapid identification of commercially available analogues and activity prediction based on consensus target profiles . For example, replacing the tetrahydroindazole with a benzoxazolone (as in ) could shift target preference from kinases (e.g., JAK2) to proteases or phosphodiesterases, depending on the substituent’s electronic and steric effects.

Q & A

Q. Table 1: Optimization Parameters for Key Reaction Steps

ParameterOptimal RangeImpact on YieldReference
Temperature50–60°CHigh
Catalyst (CuI)5–10 mol%Moderate
SolventTHF/H2O (3:1)Critical
Reaction Time12–16 hLow

Basic: What in vitro assays are suitable for initial biological evaluation?

Answer:

  • Kinase inhibition : Screen against kinase panels (e.g., PKIS) at 1–10 µM.
  • Antioxidant activity : Use DPPH/ABTS radical scavenging assays (IC50 < 50 µM considered active).
  • Cytotoxicity : Test against cancer lines (e.g., MCF-7) via MTT assay.

Advanced: How to analyze structure-activity relationships (SAR) for this scaffold?

Answer:

  • Substituent variation : Synthesize analogs with modified oxadiazole (e.g., 3-ethyl vs. 3-methyl) and triazole (e.g., pyridine vs. benzene) groups.
  • 3D-QSAR : Align derivatives in CoMFA/CoMSIA grids to map steric/electrostatic contributions.
  • Crystallographic data : Correlate binding modes (e.g., hydrogen bonds with kinase active sites) with activity trends.

Advanced: What are best practices for handling crystallographic data of this compound?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize disorder.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals.
  • Validation : Check Rint (<5%), R1/wR2 (<0.15), and Flack parameter for absolute configuration.

Basic: How to troubleshoot poor solubility in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Salt formation : Prepare hydrochloride salts via HCl/EtOH treatment.
  • Prodrug design : Introduce hydrolyzable esters (e.g., methyl ester) at the carboxamide.

Advanced: How to validate molecular docking results experimentally?

Answer:

  • Site-directed mutagenesis : Mutate predicted binding residues (e.g., Lys85 in GSK-3β) and measure ΔIC50.
  • SPR/BLI : Quantify binding affinity (KD) using Biacore or Octet systems.
  • Thermal shift assay : Monitor protein Tm shifts (±2°C) upon ligand binding.

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